(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Description
(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (propenone-linked) bears a 2-methoxyphenyl group, while the B-ring (carbonyl-linked) features a biphenyl (4-phenylphenyl) substituent. This structural configuration confers unique electronic and steric properties, influencing its physicochemical behavior and biological activity.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-24-22-10-6-5-9-20(22)15-16-21(23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUENGMINNLNGRC-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
- Molecular Formula : C22H18O2
- Molecular Weight : 314.384 g/mol
- CAS Number : 63839-89-4
The biological activity of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is attributed to several mechanisms:
- Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell lysis and death.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress by inhibiting reactive oxygen species (ROS).
- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Antimicrobial Properties
Research has demonstrated that (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits significant antimicrobial activity against various pathogens. A study indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent against infections.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant capacity of this chalcone was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a strong ability to neutralize free radicals, which is critical in mitigating oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Anti-inflammatory Effects
In vitro studies showed that the compound significantly reduced the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential role in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A recent study investigated the effects of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of this chalcone in an animal model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its efficacy in managing inflammatory conditions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position on A-Ring: The 2-methoxy group in the target compound contrasts with the 4-methoxy in LabMol-69 . For instance, LabMol-69 demonstrated antitubercular activity (MIC = 0.78 µg/mL), suggesting that 4-methoxy substitution enhances membrane permeability or target engagement . In contrast, 2-hydroxy substitution (as in Cardamonin) significantly boosts inhibitory activity (IC₅₀ = 4.35 µM vs. 70.79 µM for 2p), highlighting the importance of hydroxyl groups in hydrogen bonding .
B-Ring Complexity :
- The biphenyl group in the target compound introduces steric bulk compared to simpler phenyl (LabMol-69) or naphthalenyl (Compound 1 in ) substituents. Biphenyl moieties may enhance π-π stacking interactions in hydrophobic binding pockets but could reduce solubility .
Biological Activity Trends: Electronegativity and Activity: Methoxy groups (electron-donating) reduce potency compared to electronegative substituents like halogens. For example, 4-fluorophenyl-substituted chalcones (e.g., 2j in ) show lower IC₅₀ values (4.703 µM) than methoxy analogues (70.79 µM for 2p) . Antiviral and Antifungal Potential: PAAPM (4-methoxyphenyl) showed strong SPIKE protein interactions, while 2-methoxy derivatives (e.g., the target) remain unexplored in this context .
Physicochemical Properties
Table 2: Melting Points and Purity of Selected Chalcones
- The target compound’s melting point and purity are unreported, but analogues with 4-methoxy or hydroxyl groups (e.g., LabMol-69, ) exhibit high purity (>95%), suggesting reliable synthetic routes for methoxy-containing chalcones .
- Lower yields (e.g., 19% for LabMol-71 ) highlight challenges in synthesizing sterically hindered derivatives, which may apply to the biphenyl-containing target.
SAR (Structure-Activity Relationship) Insights
- Methoxy vs. Hydroxyl: Methoxy groups generally reduce potency compared to hydroxyl groups due to decreased hydrogen-bonding capacity. For example, 4′-hydroxy-4-methoxybenzalazetophenone showed antifungal activity (MIC = 0.07 µg/mL), whereas methoxy-only analogues were less active .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
